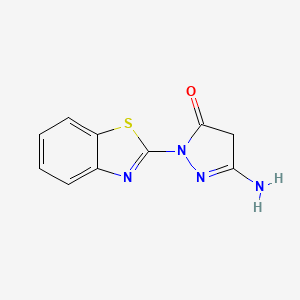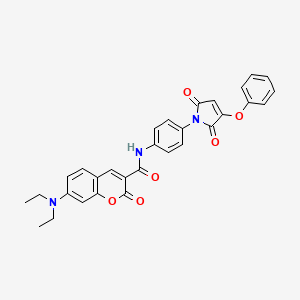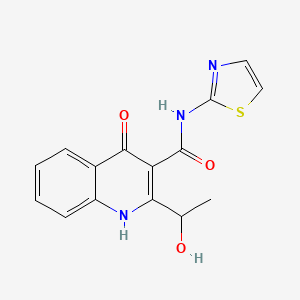
5-Amino-2-(1,3-benzothiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-1-(benzo[d]thiazol-2-yl)-1H-pyrazol-5(4H)-one is a heterocyclic compound that has garnered significant interest due to its unique structural features and potential applications in various fields. The compound consists of a benzothiazole moiety fused with a pyrazolone ring, which imparts distinctive chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(benzo[d]thiazol-2-yl)-1H-pyrazol-5(4H)-one typically involves the condensation of 2-aminobenzothiazole with appropriate pyrazolone derivatives. One common method involves the reaction of 2-aminobenzothiazole with ethyl acetoacetate in the presence of a base such as potassium carbonate, followed by cyclization to form the desired product . The reaction is usually carried out in a solvent like ethanol under reflux conditions for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-1-(benzo[d]thiazol-2-yl)-1H-pyrazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually in solvents like ethanol or tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides; often in the presence of a base like triethylamine or pyridine.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted benzothiazole-pyrazolone derivatives.
Applications De Recherche Scientifique
3-Amino-1-(benzo[d]thiazol-2-yl)-1H-pyrazol-5(4H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 3-Amino-1-(benzo[d]thiazol-2-yl)-1H-pyrazol-5(4H)-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit specific kinases or proteases involved in disease pathways.
Pathways Involved: The compound can affect signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminobenzothiazole: Shares the benzothiazole moiety but lacks the pyrazolone ring.
1-Phenyl-3-methyl-5-pyrazolone: Contains the pyrazolone ring but lacks the benzothiazole moiety.
Uniqueness
3-Amino-1-(benzo[d]thiazol-2-yl)-1H-pyrazol-5(4H)-one is unique due to the combination of the benzothiazole and pyrazolone rings, which imparts distinct chemical and biological properties. This dual-ring structure enhances its potential as a versatile scaffold for drug development and material science applications.
Propriétés
Numéro CAS |
54178-30-2 |
|---|---|
Formule moléculaire |
C10H8N4OS |
Poids moléculaire |
232.26 g/mol |
Nom IUPAC |
5-amino-2-(1,3-benzothiazol-2-yl)-4H-pyrazol-3-one |
InChI |
InChI=1S/C10H8N4OS/c11-8-5-9(15)14(13-8)10-12-6-3-1-2-4-7(6)16-10/h1-4H,5H2,(H2,11,13) |
Clé InChI |
BVYOKVYYCMIAOY-UHFFFAOYSA-N |
SMILES canonique |
C1C(=NN(C1=O)C2=NC3=CC=CC=C3S2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Heptylbenzo[f]quinazoline-1,3-diamine](/img/structure/B12914186.png)





![6-([1,1'-Biphenyl]-4-yl)-2,3-dimethylimidazo[1,2-b][1,2,4]triazine](/img/structure/B12914224.png)




![1-[1-(2-fluorophenyl)-3,4-dihydroisoquinolin-3-yl]-N,N-dimethylmethanamine;oxalic acid](/img/structure/B12914249.png)


